molecular formula C17H23FN2O2 B5621158 N-[(3R,4S)-4-cyclopropyl-1-[(2-fluoro-4-methoxyphenyl)methyl]pyrrolidin-3-yl]acetamide

N-[(3R,4S)-4-cyclopropyl-1-[(2-fluoro-4-methoxyphenyl)methyl]pyrrolidin-3-yl]acetamide

Cat. No.: B5621158
M. Wt: 306.37 g/mol
InChI Key: FFBWHKFUSGQAET-WBVHZDCISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(3R,4S)-4-cyclopropyl-1-[(2-fluoro-4-methoxyphenyl)methyl]pyrrolidin-3-yl]acetamide is a complex organic compound featuring a pyrrolidine ring, a cyclopropyl group, and a substituted phenyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3R,4S)-4-cyclopropyl-1-[(2-fluoro-4-methoxyphenyl)methyl]pyrrolidin-3-yl]acetamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the pyrrolidine ring, introduction of the cyclopropyl group, and attachment of the substituted phenyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-[(3R,4S)-4-cyclopropyl-1-[(2-fluoro-4-methoxyphenyl)methyl]pyrrolidin-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

N-[(3R,4S)-4-cyclopropyl-1-[(2-fluoro-4-methoxyphenyl)methyl]pyrrolidin-3-yl]acetamide has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: It is used in studies to understand its interactions with biological targets.

    Medicine: It has potential therapeutic applications, including as a lead compound for drug development.

    Industry: It can be used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of N-[(3R,4S)-4-cyclopropyl-1-[(2-fluoro-4-methoxyphenyl)methyl]pyrrolidin-3-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. Detailed studies on its binding affinity and selectivity are essential to understand its pharmacological profile.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidine derivatives with varying substituents. Examples are:

  • N-[(3R,4S)-4-cyclopropyl-1-[(2-chloro-4-methoxyphenyl)methyl]pyrrolidin-3-yl]acetamide
  • N-[(3R,4S)-4-cyclopropyl-1-[(2-fluoro-4-ethoxyphenyl)methyl]pyrrolidin-3-yl]acetamide

Uniqueness

N-[(3R,4S)-4-cyclopropyl-1-[(2-fluoro-4-methoxyphenyl)methyl]pyrrolidin-3-yl]acetamide is unique due to its specific combination of functional groups, which confer distinct physicochemical properties and biological activities. Its structural features enable it to interact with a wide range of biological targets, making it a valuable compound in drug discovery and development.

Properties

IUPAC Name

N-[(3R,4S)-4-cyclopropyl-1-[(2-fluoro-4-methoxyphenyl)methyl]pyrrolidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23FN2O2/c1-11(21)19-17-10-20(9-15(17)12-3-4-12)8-13-5-6-14(22-2)7-16(13)18/h5-7,12,15,17H,3-4,8-10H2,1-2H3,(H,19,21)/t15-,17+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFBWHKFUSGQAET-WBVHZDCISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CN(CC1C2CC2)CC3=C(C=C(C=C3)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@H]1CN(C[C@@H]1C2CC2)CC3=C(C=C(C=C3)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.